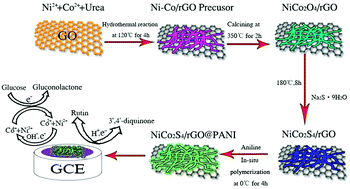A bifunctional NiCo2S4/reduced graphene oxide@polyaniline nanocomposite as a highly-efficient electrode for glucose and rutin detection†
New Journal of Chemistry Pub Date: 2018-04-19 DOI: 10.1039/C8NJ00663F
Abstract
A novel NiCo2S4/reduced graphene oxide@polyaniline (NiCo2S4/rGO@PANI) composite was synthesized by a facile two-step hydrothermal treatment and calcination, which was coupled with an in situ polymerization process. A bifunctional electrochemical sensor was developed for glucose electrocatalysis and rutin oxidation based on this composite modified glassy carbon electrode (GCE). The as-prepared composite was characterized by transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), electrochemical impedance spectroscopy (EIS), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FT-IR). Furthermore, the NiCo2S4/rGO@PANI/GCE composite displayed excellent electrocatalytic activity towards glucose in the linear range of 1–7000 μM and a detection limit of 0.14 μM (S/N = 3). And for rutin, the linear range was 0.01–200 μM with a low detection limit of 0.007 μM (S/N = 3). The sensitivity of this sensor for glucose and rutin was evaluated to be 4.924 and 75.50 μA μM−1 cm−2, respectively. In addition, this sensor delivered high selectivity, good reproducibility, and long-term stability. The modified electrode was also employed to determine glucose in human blood serum samples and rutin in orange juice, buckwheat tea, and compound rutin tablet samples.

Recommended Literature
- [1] Dual-functionalisation of gelatine nanoparticles with an anticancer platinum(ii)–bisphosphonate complex and mineral-binding alendronate†
- [2] Improved understanding in platinium antitumour chemistry
- [3] A highly-deformable piezoresistive film composed of a network of carbon blacks and highly oriented lamellae of high-density polyethylene†
- [4] Erratum
- [5] Catalytic property of poly(ethylene terephthalate-co-isophthalate) synthesized with a novel Sb/Al bimetallic compound catalyst
- [6] Biodegradable and injectable polymer–liposome hydrogel: a promising cell carrier†
- [7] Manganese dioxide nanowires on carbon nanofiber frameworks for efficient electrochemical device electrodes†
- [8] Shape anisotropic colloids: synthesis, packing behavior, evaporation driven assembly, and their application in emulsion stabilization
- [9] Microwave assisted N-alkylation of amine functionalized crystal-like mesoporous phenylene-silica†
- [10] Hemicarceplex formation allows ready identification of the isomers of the metallofullerene Sc3N@C80 using 1H and 13C NMR spectroscopy†










